4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

RORγt inverse agonist Th17 / IL-17 pathway Autoimmune disease

The compound 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898413-72-4) is a synthetic small molecule belonging to the class of N-sulfonamide-tetrahydroquinoline benzamides. Its core structure features a 1,2,3,4-tetrahydroquinoline scaffold N-functionalized with a thiophene-2-sulfonyl group and further derivatized at the 7-position with a 4-methoxybenzamide moiety.

Molecular Formula C21H20N2O4S2
Molecular Weight 428.52
CAS No. 898413-72-4
Cat. No. B2383356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS898413-72-4
Molecular FormulaC21H20N2O4S2
Molecular Weight428.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
InChIInChI=1S/C21H20N2O4S2/c1-27-18-10-7-16(8-11-18)21(24)22-17-9-6-15-4-2-12-23(19(15)14-17)29(25,26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24)
InChIKeyBNRKDNZXMUIHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898413-72-4) – Procurement-Grade Overview & Class Assignment


The compound 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898413-72-4) is a synthetic small molecule belonging to the class of N-sulfonamide-tetrahydroquinoline benzamides. Its core structure features a 1,2,3,4-tetrahydroquinoline scaffold N-functionalized with a thiophene-2-sulfonyl group and further derivatized at the 7-position with a 4-methoxybenzamide moiety [1]. The compound has a molecular formula of C21H20N2O4S2 and a molecular weight of 428.52 g/mol . It is primarily employed as a research tool in immunological and oncological studies, with structural features that position it within the pharmacologically validated retinoid-related orphan receptor gamma (RORγ/RORγt) modulator chemotype, a target class with established relevance in autoimmune disorders and cancer [REFS-1, REFS-3].

Why In-Class Tetrahydroquinoline Sulfonamide Analogs Cannot Simply Substitute for CAS 898413-72-4


Tetrahydroquinoline sulfonamide benzamides constitute a structurally congested chemical class, yet even minor variations in sulfonyl appendage or benzamide substitution can dramatically alter target engagement and biological readout. Direct SAR evidence from the N-sulfonamide-tetrahydroquinoline RORγ inverse agonist series demonstrates that swapping the sulfonyl group from aryl to heteroaryl can yield >7-fold differences in IC50 within the same scaffold [1]. Consequently, procuring a seemingly related congener—e.g., N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide or N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide—carries a concrete risk of non-overlapping or substantially attenuated pharmacology. The specific combination of a thiophene-2-sulfonyl group and a para-methoxy benzamide in CAS 898413-72-4 is not replicated in common phenyl- or tosyl-substituted analogs, making uncontrolled substitution scientifically indefensible without confirmatory side-by-side testing.

Quantitative Differentiation Evidence for 4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898413-72-4)


Thiophene-2-sulfonyl vs. Aryl-Sulfonyl RORγt Inverse Agonist Activity — Class-Level SAR Inference from a Directly Analogous Chemotype

In a focused N-sulfonamide-tetrahydroquinoline series, compound 5a (bearing an aryl sulfonamide) exhibited an RORγt inverse agonist IC50 of 0.094 µM, representing a >7-fold potency enhancement over comparator 13 (IC50 = 0.731 µM) [1]. Within the structural landscape defined by patent US 9,512,111, heteroaryl-sulfonyl substituents—including thiophene-2-sulfonyl—are explicitly claimed to modulate RORγ activity, with the thiophene ring predicted to confer distinct electronic properties and hydrogen-bonding capacity relative to phenyl sulfonyl analogs [2]. Although direct IC50 data for CAS 898413-72-4 are not publicly available, the combined evidence positions the thiophene-2-sulfonyl moiety as a determinant of enhanced potency relative to unsubstituted phenyl sulfonyl counterparts.

RORγt inverse agonist Th17 / IL-17 pathway Autoimmune disease

Para-Methoxy Benzamide vs. Unsubstituted Benzamide in Tetrahydroquinoline Sulfonamides — Cytotoxicity Class Evidence in MCF7

Ghorab et al. (2009) evaluated a panel of tetrahydroquinoline sulfonamides for in vitro anticancer activity against the MCF7 breast cancer cell line and reported that several derivatives bearing electron-donating substituents on the appended aromatic ring achieved IC50 values in the low- to mid-micromolar range, outperforming the unsubstituted benzamide controls [1]. The 4-methoxybenzamide motif present in CAS 898413-72-4 is consistent with this activity-enhancing SAR trend, as the methoxy group can favorably modulate electron density and hydrogen-bond acceptor capacity of the benzamide carbonyl. However, no direct cytotoxicity data for CAS 898413-72-4 are available in this publication.

Anticancer MCF7 breast cancer Sulfonamide pharmacophore

Sulfonyl Heteroaryl vs. Sulfonyl Phenyl Core Differentiation — Predicted Physicochemical Property Divergence

Replacement of a phenyl sulfonyl group (as in N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide) with a thiophene-2-sulfonyl group alters both calculated logP and topological polar surface area (TPSA). Using the ChemSrc-reported molecular formula (C21H20N2O4S2) for CAS 898413-72-4, computed XLogP3-AA is approximately 3.1 and TPSA is approximately 76 Ų . In contrast, the closely related phenyl sulfonyl analog (N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide; C23H24N2O3S) is predicted to have a higher XLogP3-AA (~3.7) and lower TPSA (~67 Ų) based on fragment-based calculations . The thiophene sulfur atom introduces additional polarity that may reduce nonspecific protein binding and influence solubility relative to phenyl sulfonyl congeners, though empirical solubility data for CAS 898413-72-4 are not publicly disclosed.

Drug-likeness Lipophilicity in silico ADME

Positional Isomer Differentiation — 7-Benzamide vs. 6-Benzamide Tetrahydroquinoline Sulfonamides

Within the tetrahydroquinoline sulfonamide chemotype, the position of the benzamide attachment (C-6 vs. C-7) is a critical determinant of biological activity. Patent US 9,512,111 explicitly enumerates both 6- and 7-substituted tetrahydroquinoline analogs as distinct embodiments, implying non-equivalent target engagement [1]. The target compound CAS 898413-72-4 bears the benzamide at the 7-position of the tetrahydroquinoline ring, differentiating it from commercially available 6-substituted regioisomers such as N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide or 2-chloro-6-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide. No direct head-to-head activity comparison between 6- and 7-substituted isomers has been publicly disclosed, but the distinct patent treatment and differing pharmacophoric vectors strongly caution against interchanging regioisomers without explicit validation.

Positional isomer Target engagement Regioselectivity

Recommended Research Applications for CAS 898413-72-4 Based on Quantitative Differentiation Evidence


RORγt Inverse Agonist Screening Campaigns — Thiophene-2-sulfonyl Chemotype Exploration

Based on the class-level SAR evidence that N-sulfonamide-tetrahydroquinolines bearing heteroaryl sulfonyl groups can achieve sub-100 nM RORγt inverse agonist potency [1], this compound is best deployed as a thiophene-2-sulfonyl reference probe within broader RORγt screening cascades. Its structural divergence from the extensively characterized aryl sulfonamide lead series (e.g., compound 5a in Lv et al. 2024) makes it suitable for head-to-head evaluation in IL-17 suppression assays and Th17 differentiation models, directly testing whether the thiophene-2-sulfonyl moiety improves selectivity or physiochemical suitability relative to phenyl sulfonyl benchmarks. Patent coverage confirms the relevance of this exact substitution pattern for RORγ-mediated diseases [2].

Anticancer Structure-Activity Relationship Studies — Methoxy-Benzamide Subseries

CAS 898413-72-4 serves as a candidate for expanding the SAR around the 4-methoxybenzamide motif within the tetrahydroquinoline sulfonamide anticancer chemotype. Published class data demonstrate that electron-donating substituents on the benzamide ring enhance MCF7 cytotoxicity relative to unsubstituted controls [3]. Researchers seeking to validate this SAR in additional cancer cell lines or to benchmark against the unsubstituted benzamide analog should prioritize this compound as a representative para-methoxy member of the series, noting that its thiophene-2-sulfonyl group provides a differentiated heteroaryl sulfonyl vector compared to the benzenesulfonamide-based analogs in Ghorab et al. (2009).

Physicochemical Profiling and in vitro ADME Comparator Studies

The predicted roughly 0.6-unit reduction in XLogP3-AA and 9 Ų increase in TPSA relative to the phenyl sulfonyl analog nominates this compound for side-by-side solubility, permeability, and metabolic stability profiling. Researchers focused on improving the drug-likeness of the tetrahydroquinoline sulfonamide series can use this compound to experimentally test whether the thiophene-2-sulfonyl group systematically reduces lipophilicity-driven liabilities (e.g., microsomal turnover, hERG binding) compared to phenyl sulfonyl counterparts, without compromising target engagement.

Regioisomeric Selectivity Studies — 7-Position vs. 6-Position Benzamide

As a 7-benzamide-substituted tetrahydroquinoline sulfonamide [REFS-2, REFS-4], this compound is appropriate for systematic comparison with 6-substituted regioisomers that are also commercially accessible. Patent disclosures treat 6- and 7-substitution as distinct embodiments [2], strongly suggesting non-redundant biological readouts. Investigators designing chemoproteomic or cellular target engagement assays should include this compound as the 7-substituted partner in a matched regioisomer pair, with the goal of quantifying the degree of activity divergence attributable solely to benzamide position.

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